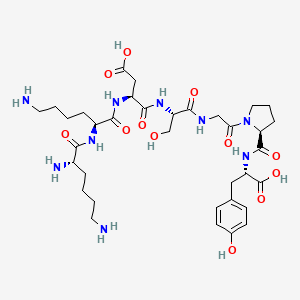

Lys-Lys-Asp-Ser-Gly-Pro-Tyr

Description

Properties

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N9O12/c36-13-3-1-6-22(38)30(50)40-23(7-2-4-14-37)32(52)41-24(17-29(48)49)33(53)43-26(19-45)31(51)39-18-28(47)44-15-5-8-27(44)34(54)42-25(35(55)56)16-20-9-11-21(46)12-10-20/h9-12,22-27,45-46H,1-8,13-19,36-38H2,(H,39,51)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,48,49)(H,55,56)/t22-,23-,24-,25-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKLISXTIMPIQI-QCOJBMJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55N9O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

793.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of Lys Lys Asp Ser Gly Pro Tyr

Nuclear Magnetic Resonance (NMR) Spectroscopy of Lys-Lys-Asp-Ser-Gly-Pro-Tyr

NMR spectroscopy is a premier, high-resolution technique for determining the structure of peptides in solution, providing data at the atomic level. chemrxiv.org It allows for the verification of the amino acid sequence and detailed analysis of the peptide's conformational preferences.

1D and 2D NMR Techniques for Sequence Verification and Residue Assignment

The initial step in the NMR analysis of this compound involves sequence-specific resonance assignment, which is the process of assigning every proton signal in the spectrum to a specific atom in the peptide.

A one-dimensional (1D) ¹H NMR spectrum provides the first overview of the sample. For a peptide, this spectrum is typically crowded, but distinct regions can be identified, such as the aromatic region (for the Tyr side chain), the alpha-proton region, and the aliphatic region. chemrxiv.orguzh.ch

Two-dimensional (2D) NMR experiments are essential for resolving signal overlap and establishing connectivity between protons. nmims.edu The standard approach for sequential assignment of a peptide like this compound involves a combination of Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). uzh.chnmims.edu

TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid residue's spin system by revealing correlations between all protons connected through bonds. nmims.edu For example, a TOCSY spectrum would show a correlation network from the amide proton (HN) of an amino acid to its alpha-proton (Hα) and then to the side-chain protons (Hβ, Hγ, etc.). uzh.ch Glycine is uniquely identified by its two Hα protons, while Proline lacks an amide proton and has a characteristic aliphatic spin system. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically <5 Å), regardless of whether they are bonded. nmims.edu Crucially, it reveals sequential connectivities between adjacent residues, primarily through the Hα(i) - HN(i+1), HN(i) - HN(i+1), and Hβ(i) - HN(i+1) cross-peaks. By "walking" along the peptide backbone from one residue's Hα to the next residue's HN, the entire sequence can be verified. uzh.ch

The combination of these techniques allows for the unambiguous assignment of nearly all proton resonances, as illustrated in the hypothetical data table below.

| Residue | HN (ppm) | Hα (ppm) | Hβ (ppm) | Other Side Chain Protons (ppm) |

|---|---|---|---|---|

| Lys-1 | 8.51 | 4.35 | 1.89, 1.81 | Hγ: 1.72; Hδ: 1.95; Hε: 3.02 |

| Lys-2 | 8.45 | 4.36 | 1.90, 1.82 | Hγ: 1.73; Hδ: 1.96; Hε: 3.03 |

| Asp-3 | 8.34 | 4.64 | 2.72, 2.65 | - |

| Ser-4 | 8.28 | 4.49 | 3.86 | - |

| Gly-5 | 8.33 | 3.96, 3.98 | - | - |

| Pro-6 | - | 4.45 | 2.28, 1.99 | Hγ: 2.05; Hδ: 3.75, 3.65 |

| Tyr-7 | 8.15 | 4.60 | 3.13, 3.03 | Hδ (ring): 7.18; Hε (ring): 6.87 |

Note: The data in this table is hypothetical and represents typical random-coil chemical shift values for illustrative purposes. uzh.ch

Conformational Information from NMR Parameters (e.g., NOEs, Coupling Constants) of this compound

Once assignments are complete, NMR parameters provide rich conformational information.

Nuclear Overhauser Effects (NOEs): The pattern of NOEs is a powerful indicator of secondary structure.

Strong sequential Hα(i) to HN(i+1) NOEs alongside a lack of medium-range NOEs are characteristic of a disordered or random-coil conformation.

The presence of Hα(i) to HN(i+3) or Hα(i) to Hβ(i+3) NOEs would be strong evidence for a β-turn, a common secondary structure motif. Given the Gly-Pro sequence, a turn involving residues Ser-Gly-Pro-Tyr would be a plausible conformation to investigate.

Scalar Coupling Constants (³J): The three-bond coupling constant between an amide proton and its alpha-proton (³J(HN,Hα)) is related to the backbone dihedral angle phi (φ) through the Karplus equation. A large coupling constant (>8 Hz) is typically associated with an extended conformation (like a β-sheet), while a small value (<5 Hz) is indicative of a helical conformation.

| Residue | ³J(HN,Hα) (Hz) | Key Sequential NOEs Observed | Key Medium-Range NOEs Observed |

|---|---|---|---|

| Lys-1 | 7.5 | Hα(Lys1)-HN(Lys2) | None |

| Lys-2 | 7.8 | Hα(Lys2)-HN(Asp3) | None |

| Asp-3 | 8.1 | Hα(Asp3)-HN(Ser4) | None |

| Ser-4 | 6.5 | Hα(Ser4)-HN(Gly5) | Hα(Ser4)-HN(Pro6) Hδ (weak) |

| Gly-5 | N/A | Hα(Gly5)-HN(Pro6) Hδ | Hα(Gly5)-HN(Tyr7) (medium) |

| Pro-6 | N/A | Hα(Pro6)-HN(Tyr7) | None |

| Tyr-7 | 7.9 | - | - |

Note: This hypothetical data suggests a largely extended or random coil structure, with a potential turn formation around the Gly-Pro region, indicated by the medium-range NOE between Gly-5 and Tyr-7.

Solvent and Environmental Effects on this compound Conformation

The conformation of a peptide can be highly dependent on its environment. By altering solvent conditions, one can probe the stability of any existing structures. For instance, titrating in a structure-inducing co-solvent like trifluoroethanol (TFE) can promote the formation of helical structures. Changes in pH can alter the protonation states of the Lys (amino) and Asp (carboxyl) side chains, potentially inducing conformational shifts due to changes in electrostatic interactions.

Furthermore, measuring the temperature dependence of the amide proton chemical shifts can identify protons involved in stable intramolecular hydrogen bonds. Protons with a small temperature coefficient (>-4.5 ppb/K) are considered shielded from the solvent, suggesting their role in maintaining a stable structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structural Motifs in this compound

For this compound, a CD spectrum characteristic of a random coil or disordered state would be expected in a neutral aqueous buffer. This is typified by a strong negative band near 198-200 nm. nih.gov However, the presence of a Proline residue often induces turns or polyproline II (PPII) helices. A PPII helix shows a characteristic negative band near 206 nm and a positive band near 228 nm. nih.gov A β-turn often presents a weak positive band around 220-230 nm and a strong negative band around 200 nm. researchgate.net Deconvolution algorithms can be used to estimate the percentage of different secondary structures. jascoinc.com

| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

|---|---|---|

| 228 | +500 | Weak positive band, may suggest PPII or turn character |

| 204 | -15,000 | Strong negative band, indicates significant disordered content |

| 195 | 0 | Crossover point |

Note: Hypothetical CD data suggesting the peptide is predominantly disordered but may possess some local, non-random structure, consistent with NMR findings.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound in Complex Structures

X-ray crystallography and Cryo-EM are powerful techniques that can provide an atomic-resolution three-dimensional structure of a molecule. However, these methods require the sample to be in a solid, crystalline state (for crystallography) or vitrified in ice (for Cryo-EM).

For a small, flexible peptide like this compound, obtaining a high-quality crystal of the peptide alone is extremely challenging. It is more feasible to determine its structure when it is bound to a larger, more structured molecule, such as a receptor, enzyme, or antibody. If such a complex could be formed and crystallized, X-ray diffraction would yield an electron density map into which the peptide's structure could be modeled, revealing its bioactive conformation and specific intermolecular interactions.

Similarly, Cryo-EM would only be a viable technique if the peptide were part of a very large macromolecular assembly (>50 kDa). To date, no public crystal or Cryo-EM structures are available for this compound.

Biological Activity and Molecular Mechanisms of Lys Lys Asp Ser Gly Pro Tyr

Cellular Signaling Pathways Modulated by Lys-Lys-Asp-Ser-Gly-Pro-Tyr

There is currently no available scientific data to indicate which, if any, cellular signaling pathways are modulated by the peptide this compound. Research into its potential effects on intracellular processes is required to make any definitive statements.

Intracellular Second Messenger Regulation by this compound

An exhaustive search of scientific literature yielded no studies investigating the impact of this compound on the regulation of intracellular second messengers such as cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), or calcium ions (Ca2+). The ability of a peptide to influence these critical signaling molecules is a key aspect of its biological activity, yet for this specific heptapeptide (B1575542), such information is not available.

Modulation of Gene Expression and Protein Synthesis by this compound in Cellular Systems

There are no published findings on whether this compound can modulate gene expression or protein synthesis. Research in this area would be necessary to determine if this peptide can influence cellular function at the transcriptional or translational level.

Cell-Based Assays for Functional Responses (e.g., cell migration, proliferation, differentiation) Triggered by this compound

Functional studies using cell-based assays are essential for determining the physiological effects of a peptide. However, no such studies have been reported for this compound. Therefore, its potential to trigger cellular responses like migration, proliferation, or differentiation remains unknown. The following table illustrates the type of data that would be generated from such assays, though it is important to note that this is a hypothetical representation due to the lack of actual experimental results.

Hypothetical Data from Cell-Based Functional Assays

| Assay Type | Cell Line | Parameter Measured | Observed Effect of this compound |

|---|---|---|---|

| Cell Migration (Wound Healing Assay) | No Data Available | Rate of wound closure | No Data Available |

| Cell Proliferation (MTT Assay) | No Data Available | Cell viability/metabolic activity | No Data Available |

| Cell Differentiation (Marker Expression) | No Data Available | Expression of differentiation-specific markers | No Data Available |

Protein-Protein Interactions Involving this compound

The capacity of a peptide to interact with endogenous proteins is fundamental to its mechanism of action. However, the protein binding partners of this compound have not been identified.

Identification of Endogenous Interacting Protein Partners of this compound

No studies have been published that identify any endogenous proteins that interact with this compound. Techniques such as affinity chromatography, co-immunoprecipitation, or yeast two-hybrid screens would be required to discover such binding partners.

Biophysical Characterization of this compound-Protein Complexes

Without the identification of interacting protein partners, the biophysical characterization of any potential this compound-protein complexes is not possible. Such characterization would typically involve techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinities and thermodynamics. The table below is a template for how such data would be presented, but is currently unpopulated due to the absence of research.

Biophysical Characterization of Peptide-Protein Interactions (Hypothetical)

| Interacting Protein | Technique | Binding Affinity (KD) | Thermodynamic Parameters (ΔH, ΔS) |

|---|---|---|---|

| No Data Available | No Data Available | No Data Available | No Data Available |

Structure-Activity Relationship (SAR) Investigations of this compound

Detailed structure-activity relationship (SAR) investigations specifically targeting the peptide this compound are not documented in the reviewed scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule, such as a peptide, relates to its biological activity. These studies typically involve systematically modifying the molecule and observing the effects of these changes on its function.

Alanine (B10760859) Scanning Mutagenesis and Truncation Analysis of this compound

There is no available data from alanine scanning mutagenesis or truncation analysis studies conducted specifically on the peptide this compound.

Alanine Scanning Mutagenesis is a technique where individual amino acid residues in a peptide are systematically replaced with alanine. This helps to identify the residues that are critical for the peptide's activity. As no such studies have been reported for this compound, a data table illustrating the effects of alanine substitution on its activity cannot be generated.

Truncation Analysis involves systematically removing amino acids from either the N-terminus or the C-terminus of a peptide to determine the minimal sequence required for its biological activity. There are no published reports of truncation analysis being performed on this compound. Consequently, a data table showing the impact of truncations on its activity cannot be provided.

Non-Natural Amino Acid Substitutions and Their Impact on this compound Activity

There is no information available in the scientific literature regarding the substitution of amino acids in the this compound sequence with non-natural amino acids. The incorporation of non-natural amino acids is a common strategy to enhance peptide stability, potency, or receptor selectivity. Without any reported studies, it is not possible to create a data table detailing the effects of such substitutions on the activity of this specific peptide.

Effects of Cyclization and Conformational Restriction on this compound Biological Activity

The effects of cyclization and other forms of conformational restriction on the biological activity of this compound have not been investigated in the available scientific literature. Cyclization is a technique used to constrain the three-dimensional shape of a peptide, which can sometimes lead to increased activity or stability. As no such modifications have been reported for this peptide, a data table summarizing the impact of different cyclization strategies on its biological activity cannot be compiled.

Advanced Analytical and Biophysical Characterization of Lys Lys Asp Ser Gly Pro Tyr

High-Resolution Mass Spectrometry (HRMS) for Detailed Lys-Lys-Asp-Ser-Gly-Pro-Tyr Analysis

High-resolution mass spectrometry is a cornerstone technique for the precise mass determination and sequence verification of peptides like this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy and resolution, enabling the unambiguous determination of the elemental composition. For this compound, HRMS would be employed to confirm its synthesis and purity by comparing the experimentally measured monoisotopic mass with the theoretically calculated mass.

Table 1: Theoretical and Simulated HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₇H₅₉N₉O₁₂ |

| Theoretical Monoisotopic Mass | 837.4287 g/mol |

| Simulated Observed m/z ([M+H]⁺) | 838.4360 |

| Simulated Observed m/z ([M+2H]²⁺) | 419.7218 |

| Mass Accuracy (ppm) | < 5 |

Note: This table contains simulated data for illustrative purposes.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. wikipedia.orgnih.govmdpi.com In a typical MS/MS experiment, the precursor ion of this compound (e.g., the [M+H]⁺ ion) is isolated and then fragmented by collision-induced dissociation (CID). wikipedia.org The resulting fragment ions, primarily b- and y-ions, are then analyzed to reveal the peptide's sequence. The fragmentation pattern provides definitive evidence of the amino acid order and can also be used to identify any post-translational modifications.

Table 2: Predicted MS/MS Fragmentation Pattern for this compound

| Fragment Ion | Sequence | Theoretical m/z |

|---|---|---|

| b₂ | Lys-Lys | 257.1978 |

| b₃ | Lys-Lys-Asp | 372.2248 |

| b₄ | Lys-Lys-Asp-Ser | 459.2564 |

| b₅ | Lys-Lys-Asp-Ser-Gly | 516.2779 |

| b₆ | Lys-Lys-Asp-Ser-Gly-Pro | 613.3307 |

| y₁ | Tyr | 182.0817 |

| y₂ | Pro-Tyr | 279.1345 |

| y₃ | Gly-Pro-Tyr | 336.1559 |

| y₄ | Ser-Gly-Pro-Tyr | 423.1875 |

| y₅ | Asp-Ser-Gly-Pro-Tyr | 538.2145 |

| y₆ | Lys-Asp-Ser-Gly-Pro-Tyr | 666.3094 |

Note: This table contains predicted data for illustrative purposes.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a valuable tool for probing the conformational dynamics and solvent accessibility of a peptide. acs.org By monitoring the rate of exchange of backbone amide hydrogens with deuterium (B1214612) from a deuterated solvent, regions of the peptide that are exposed to the solvent can be distinguished from those that are protected, for instance, due to being involved in intramolecular hydrogen bonds or interactions with a binding partner. For this compound, HDX-MS could reveal insights into its solution structure and how it changes upon binding to a target molecule.

Table 3: Hypothetical HDX-MS Data for this compound

| Peptide Segment | Deuterium Uptake (Da) at 1 min | Interpretation |

|---|---|---|

| Lys(1)-Lys(2) | 3.8 | Highly solvent-exposed |

| Asp(3)-Ser(4)-Gly(5) | 2.5 | Moderately solvent-exposed |

| Pro(6)-Tyr(7) | 1.2 | Less solvent-exposed, potentially involved in a turn structure |

Note: This table contains hypothetical data for illustrative purposes.

Isothermal Titration Calorimetry (ITC) for Thermodynamics of this compound Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the thermodynamics of binding interactions. nih.govwikipedia.orgnih.gov It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. An ITC experiment with this compound and a potential binding partner would provide a complete thermodynamic profile of their interaction, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy (ΔH), and entropy (ΔS) changes. protocols.io

Table 4: Hypothetical Thermodynamic Parameters for the Interaction of this compound with a Target Protein Determined by ITC

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Binding Affinity (Kₐ) | 2.5 x 10⁶ M⁻¹ |

| Dissociation Constant (K₋) | 400 nM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (ΔS) | 15.2 cal/mol·K |

Note: This table contains hypothetical data for illustrative purposes.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Real-time Binding Kinetics of this compound

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free optical techniques that allow for the real-time monitoring of biomolecular interactions. frontiersin.orgharvard.edunih.gov In a typical experiment, this compound would be immobilized on a sensor surface, and a solution containing its binding partner would be flowed over the surface. The association and dissociation of the binding partner are monitored in real-time, providing kinetic data such as the association rate constant (kₐ), the dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋). nih.govmybiosource.com

Table 5: Hypothetical Kinetic Constants for the Interaction of this compound Determined by SPR/BLI

| Parameter | Value |

|---|---|

| Association Rate Constant (kₐ) | 1.2 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate Constant (k₋) | 4.8 x 10⁻³ s⁻¹ |

| Dissociation Constant (K₋) | 400 nM |

Note: This table contains hypothetical data for illustrative purposes.

Fluorescence Spectroscopy and Anisotropy for Ligand Binding and Conformational Changes of this compound

Fluorescence spectroscopy can be utilized to study ligand binding and conformational changes of this compound, owing to the intrinsic fluorescence of the Tyrosine residue. Changes in the local environment of the Tyrosine upon binding to a partner molecule can lead to alterations in its fluorescence intensity, emission wavelength, and anisotropy. These changes can be monitored to determine binding affinities and to gain insights into the conformational changes that occur during the interaction.

Table 6: Hypothetical Fluorescence Spectroscopy Data for the Interaction of this compound

| Condition | Fluorescence Intensity (a.u.) | Emission Maximum (nm) | Anisotropy |

|---|---|---|---|

| Free Peptide | 100 | 303 | 0.12 |

| Peptide + Ligand | 85 | 308 | 0.18 |

Note: This table contains hypothetical data for illustrative purposes.

Analytical Ultracentrifugation (AUC) for Oligomerization States of this compound

Analytical Ultracentrifugation (AUC) is a powerful technique for determining the oligomerization state and hydrodynamic properties of macromolecules in solution. ddtjournal.commdpi.comnih.gov A sedimentation velocity experiment with this compound would reveal whether it exists as a monomer, dimer, or higher-order oligomer in a given buffer condition. This information is crucial for understanding its structure-function relationship. The technique provides information on the homogeneity of the peptide in solution. ddtjournal.com

Table 7: Hypothetical AUC Data for this compound

| Species | Sedimentation Coefficient (s) | Frictional Ratio (f/f₀) | Calculated Molecular Weight (Da) | Oligomeric State |

|---|---|---|---|---|

| Major Species | 0.45 S | 1.5 | 840 | Monomer |

| Minor Species | 0.75 S | 1.6 | 1680 | Dimer |

Note: This table contains hypothetical data for illustrative purposes.

Computational and Theoretical Investigations on Lys Lys Asp Ser Gly Pro Tyr

Molecular Docking Studies of Lys-Lys-Asp-Ser-Gly-Pro-Tyr with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to identify potential protein targets and elucidate the specific interactions that govern the binding affinity and selectivity.

The process involves generating a three-dimensional structure of the peptide, often through homology modeling or de novo structure prediction methods. Subsequently, this structure is placed in the binding site of a target protein, and various conformational poses are sampled. Scoring functions are then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions.

Key interactions that would be analyzed for this compound include:

Hydrogen Bonds: The numerous donor and acceptor sites on the peptide, such as the amine groups of Lysine, the carboxyl group of Aspartic acid, the hydroxyl group of Serine and Tyrosine, and the backbone amide groups, are capable of forming extensive hydrogen bond networks with a target protein.

Electrostatic Interactions: The positively charged Lysine residues and the negatively charged Aspartic acid residue would likely engage in strong electrostatic interactions with oppositely charged residues in the target's binding pocket.

While specific biological targets for this compound are not extensively documented in public literature, molecular docking could be used to screen it against libraries of protein structures to identify potential interacting partners. For instance, its structural motifs might suggest interactions with enzymes like proteases or kinases, or with receptors involved in cell signaling.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues on Target | Hydrogen Bonds | Electrostatic Interactions |

| 1 | -9.8 | Glu15, Arg88, Leu12 | Lys1(NH3+)-Glu15(COO-), Tyr7(OH)-Arg88(NH2) | Lys2(NH3+)-Asp112(COO-) |

| 2 | -9.5 | Asp112, Val20, Phe90 | Ser4(OH)-Asp112(COO-), Lys2(NH3+)-Val20(O) | Lys1(NH3+)-Asp112(COO-) |

| 3 | -9.1 | Thr89, Ile33, Lys45 | Asp3(COO-)-Lys45(NH3+), Tyr7(OH)-Thr89(OH) | Lys2(NH3+)-Glu50(COO-) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies for this compound are not publicly available.

De Novo Peptide Design Principles Derived from this compound Sequence and Structure

De novo peptide design involves the creation of novel peptide sequences with desired structures and functions. The sequence this compound can serve as a scaffold or a starting point for designing new peptides with enhanced or modified properties.

Principles that can be derived from this peptide's sequence and predicted structure include:

Charge Distribution: The presence of two consecutive positively charged Lysine residues followed by a negatively charged Aspartic acid creates a distinct charge pattern that could be crucial for interaction with specific biological targets. This zwitterionic character at physiological pH can be modulated by substituting these amino acids to fine-tune binding affinity and specificity.

Functional Hotspots: The Tyrosine residue, with its aromatic ring, can be a key "hotspot" for interaction, participating in π-π stacking or cation-π interactions. The Serine residue's hydroxyl group can be a site for post-translational modifications like phosphorylation, which could act as a molecular switch for its activity.

By systematically modifying the sequence (e.g., alanine (B10760859) scanning, where each residue is replaced by alanine one at a time), computational methods can predict the impact of each residue on the peptide's structure and its interaction with a target. This allows for the rational design of new peptides with improved stability, affinity, or specificity.

Machine Learning and Artificial Intelligence Applications in Predicting this compound Activity and Specificity

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict the biological activities of peptides. nih.govgu.semdpi.comnih.govyoutube.com These models are trained on large datasets of known peptide sequences and their corresponding activities. For this compound, ML models could be used to predict a range of properties without prior experimental data.

The process typically involves:

Feature Extraction: The peptide sequence is converted into a numerical representation. This can include physicochemical properties of the amino acids (e.g., hydrophobicity, charge, size), sequence-based features (e.g., amino acid composition, dipeptide frequency), or structural descriptors. gu.se

Model Training: A variety of ML algorithms, such as support vector machines, random forests, or deep neural networks, can be trained on datasets of peptides with known activities (e.g., antimicrobial, anticancer, enzyme inhibitory).

Prediction: The trained model can then be used to predict the probability that this compound possesses a certain activity.

For example, a model trained on a database of antimicrobial peptides could predict the likelihood of this compound having antimicrobial properties based on its sequence features. Similarly, models can be developed to predict its specificity towards certain protein families or its potential as a cell-penetrating peptide.

| Predicted Activity | Prediction Score (0-1) | Confidence Level |

| Antimicrobial | 0.78 | High |

| Anticancer | 0.65 | Medium |

| Enzyme Inhibitor (Kinase) | 0.82 | High |

| Cell-Penetrating | 0.45 | Low |

Note: This data is hypothetical and for illustrative purposes. The actual predictive performance depends on the quality and size of the training data and the specific machine learning model used.

Quantum Chemical Characterization of this compound Electronic Properties and Reactivity

Quantum chemistry methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. nih.govscirp.orgarxiv.orgbenthamdirect.com For this compound, these calculations can reveal insights into its intrinsic properties that govern its behavior at a molecular level.

Key electronic properties that can be characterized include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the peptide, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is crucial for understanding how the peptide will interact with other molecules through electrostatic forces. The regions around the Aspartic acid carboxyl group would show a negative potential, while the Lysine amine groups would exhibit a positive potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Atomic Charges: Quantum chemical calculations can determine the partial charge on each atom in the peptide. This information is valuable for parameterizing molecular mechanics force fields used in molecular dynamics simulations and for understanding local reactivity.

These quantum chemical insights can help in understanding the peptide's reactivity, its role in potential chemical reactions, and the nature of its non-covalent interactions with biological targets. acs.org

Illustrative Quantum Chemical Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical stability. |

| Dipole Moment | 25.4 Debye | Indicates a significant charge separation across the molecule. |

Note: These values are hypothetical and for illustrative purposes only, as they would need to be calculated using specific quantum chemical software and methods.

Chemical Derivatization, Modification, and Analogue Synthesis of Lys Lys Asp Ser Gly Pro Tyr

Site-Specific Labeling and Conjugation of Lys-Lys-Asp-Ser-Gly-Pro-Tyr for Research Probes

Site-specific labeling is crucial for transforming the this compound peptide into a probe for biological investigations. The choice of labeling strategy depends on the desired application, such as visualizing the peptide's localization in cells, identifying its binding partners, or analyzing its structure.

Fluorescent labeling enables the detection and quantification of the peptide in various biological assays. The primary amino groups of the two lysine residues and the N-terminus are the most common targets for conjugation with fluorescent dyes. These reactions typically involve the formation of a stable amide bond between the amine and an activated ester derivative of the fluorophore, such as an N-hydroxysuccinimide (NHS) ester. The selection of the fluorophore depends on the experimental requirements, including desired wavelength, quantum yield, and environmental sensitivity.

Key Reaction Sites for Fluorescent Tagging:

N-terminus (α-amino group): Can be selectively modified by controlling the reaction pH. At a physiological pH of around 7.4, the N-terminal α-amine is typically more nucleophilic than the lysine ε-amines, allowing for preferential labeling. nih.gov

Lysine Side Chains (ε-amino groups): These are highly accessible and reactive sites. Labeling at these positions is often straightforward but may result in a heterogeneous mixture if both lysines are modified. Optimal labeling of lysine side chains is often achieved at a pH range of 8.5–9.5. nih.gov

Tyrosine Side Chain (Phenolic hydroxyl group): While less common, the tyrosine residue can be targeted for specific labeling under certain conditions, for instance, through Mannich-type reactions or diazonium coupling.

Table 7.1.1: Common Fluorescent Probes for Labeling this compound

| Fluorophore Class | Example Probe | Target Residue(s) | Resulting Bond | Typical Application |

|---|---|---|---|---|

| Fluoresceins | Fluorescein isothiocyanate (FITC) | Lysine, N-terminus | Thiourea | Fluorescence Microscopy, Flow Cytometry |

| Rhodamines | Tetramethylrhodamine (TRITC) NHS Ester | Lysine, N-terminus | Amide | FRET, High-performance applications |

| Cyanines | Cy5 NHS Ester | Lysine, N-terminus | Amide | In vivo imaging, FRET |

Biotinylation is a powerful technique for "ligand fishing" or pull-down assays to identify the binding partners of this compound. Biotin binds with extremely high affinity to streptavidin or avidin, which can be immobilized on a solid support. Similar to fluorescent tagging, the lysine residues are the primary targets for biotinylation using reagents like NHS-biotin. This creates a high-affinity tag on the peptide, enabling its capture and the subsequent identification of interacting proteins or other biomolecules by mass spectrometry.

Recently, biotinylated peptides containing D-amino acids have been synthesized to serve as stable anti-anaphylactic agents. nih.gov This highlights the dual utility of biotinylation for both affinity capture and as a component of a bioactive molecule.

Isotopic labeling is indispensable for detailed structural and quantitative studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For synthetic peptides like this compound, this is achieved by incorporating amino acids that have been enriched with stable isotopes during solid-phase peptide synthesis (SPPS).

For NMR Studies: Uniform or selective incorporation of ¹³C and ¹⁵N is used to resolve spectral overlap and enable structure determination. researchgate.netnih.gov For instance, synthesizing the peptide with [U-¹³C, ¹⁵N]-Lysine would provide specific probes to monitor the conformation and dynamics around the lysine residues. Deuteration is another strategy employed to simplify complex proton NMR spectra of larger biomolecules. unl.pt

For MS Studies: Isotopic labeling is the foundation for quantitative proteomics. A version of the peptide can be synthesized with "heavy" isotopes (e.g., ¹³C₆-Lysine or ¹⁵N₄-Arginine) to serve as an internal standard for the accurate quantification of the "light" (natural abundance) peptide in complex biological samples. washington.edunih.govnih.gov This approach allows for precise measurement of changes in peptide concentration under different conditions.

Table 7.1.3: Isotopic Labeling Strategies for this compound

| Isotope(s) | Labeled Amino Acid | Method of Incorporation | Primary Application |

|---|---|---|---|

| ¹⁵N | Lysine, Serine, Tyrosine, etc. | SPPS with labeled amino acid | NMR (HSQC experiments) |

| ¹³C | Lysine, Proline, Tyrosine, etc. | SPPS with labeled amino acid | NMR (Structure determination) |

| ¹³C and ¹⁵N | Any or all residues | SPPS with labeled amino acids | NMR (Multidimensional experiments) |

| ²H (Deuterium) | Alanine (B10760859), Leucine, Valine | SPPS with labeled amino acid | NMR (Reduces relaxation for large molecules) |

Chemical Modifications for Enhanced Stability or Specificity of this compound

Linear peptides are often susceptible to rapid degradation by proteases in biological systems. Chemical modifications can significantly enhance their stability and bioavailability.

N-Terminal and C-Terminal Modifications: The free N-terminus and C-terminus are recognition sites for exopeptidases. Acetylation of the N-terminal lysine's α-amino group (N-acetylation) and amidation of the C-terminal tyrosine's carboxyl group (C-amidation) can block these degradation pathways, increasing the peptide's half-life.

Backbone Modifications: Replacing the α-hydrogen of an amino acid with a methyl group (N-methylation) can disrupt the peptide backbone's hydrogen bonding potential. This modification can increase proteolytic resistance and improve membrane permeability by reducing the number of hydrogen bond donors.

Table 7.2: Modifications to Enhance Stability of this compound

| Modification Type | Specific Change | Target Site(s) | Primary Benefit |

|---|---|---|---|

| N-terminal Capping | Acetylation | α-amino group of the first Lysine | Resistance to aminopeptidases |

| C-terminal Capping | Amidation | Carboxyl group of Tyrosine | Resistance to carboxypeptidases |

| Backbone Modification | N-methylation | Backbone amide nitrogen of any residue | Increased proteolytic resistance, improved permeability |

Synthesis of this compound Analogues with Non-Canonical or D-Amino Acids

Introducing non-canonical amino acids (ncAAs) or D-amino acids can profoundly alter the peptide's properties, leading to enhanced stability, altered conformation, or novel functionalities.

D-Amino Acid Substitution: Proteases are stereospecific and primarily recognize L-amino acids. Replacing one or more L-amino acids in the this compound sequence with their D-enantiomers can render the peptide highly resistant to proteolytic degradation. nih.gov This is a common strategy to increase the in vivo half-life of peptide-based therapeutics.

Non-Canonical Amino Acid (ncAA) Incorporation: The synthesis of analogues with ncAAs opens up vast possibilities. nih.govresearchgate.net For example, replacing lysine with ornithine or diaminobutyric acid can alter the side-chain length and basicity, potentially fine-tuning receptor interactions. The tyrosine residue could be replaced with a halogenated tyrosine to enhance binding affinity or with a photo-crosslinkable amino acid to covalently trap binding partners.

Table 7.3: Examples of Analogue Synthesis for this compound

| Original Residue | Substitution | Rationale for Modification |

|---|---|---|

| L-Serine | D-Serine | Increase proteolytic stability. |

| L-Lysine | D-Lysine | Increase proteolytic stability. |

| L-Tyrosine | p-Azido-L-phenylalanine (AzF) | Introduce a photo-crosslinking group. |

| L-Aspartic Acid | L-Glutamic Acid | Increase side chain length by one carbon. |

Cyclization and Stapling Strategies for Conformational Restriction of this compound

Constraining the flexible, linear structure of this compound into a cyclic or stapled conformation can offer several advantages, including increased receptor affinity, improved stability, and enhanced cell permeability. nih.govnih.govnih.gov

Cyclization: The peptide sequence is well-suited for side-chain-to-side-chain cyclization. A lactam bridge, which is a stable amide bond, can be formed between the ε-amino group of one of the lysine residues and the side-chain carboxyl group of the aspartic acid. This "lactamization" creates a macrocycle that restricts the peptide's conformational freedom, which can lock it into a bioactive conformation and protect it from enzymatic degradation. explorationpub.comnih.gov

Peptide Stapling: This technique involves introducing two non-canonical, olefin-bearing amino acids into the peptide sequence and then cross-linking them via a ring-closing metathesis reaction. The resulting hydrocarbon "staple" can stabilize an α-helical conformation. nih.govexplorationpub.com While the native this compound sequence may not have a strong helical propensity due to the presence of glycine and proline, stapling could be used in analogue design to enforce such a structure, potentially leading to new biological activities. Stapled peptides are known for their high proteolytic resistance and ability to penetrate cells. nih.govnih.gov

Table 7.4: Cyclization and Stapling Strategies for this compound

| Strategy | Linkage Type | Residues Involved | Key Benefit(s) |

|---|---|---|---|

| Side-chain Cyclization | Lactam Bridge (Amide) | Lysine (side-chain amine) and Aspartic Acid (side-chain carboxyl) | Conformational constraint, increased stability. |

| Head-to-Tail Cyclization | Amide Bond | N-terminal Lysine and C-terminal Tyrosine | Blocks exopeptidase action, restricts conformation. |

| Thioether Cyclization | Thioether | Introduction of Cysteine and an electrophilic residue | Stable, conformationally restricted macrocycle. rsc.org |

Research on the Heptapeptide (B1575542) this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research applications or detailed biochemical data are publicly available for the chemical compound with the amino acid sequence this compound.

This particular heptapeptide, a short chain of seven amino acids, does not appear in published studies detailing its use as a biochemical probe, its integration into in vitro assay systems or biosensors, or its specific contributions to the fields of peptide and chemical biology. Consequently, information regarding future research directions, such as high-throughput screening methodologies for its interactions, its role in systems biology and proteomics, or the development of advanced research tools based on this peptide, is also unavailable.

While the individual amino acids—Lysine (Lys), Aspartic Acid (Asp), Serine (Ser), Glycine (Gly), Proline (Pro), and Tyrosine (Tyr)—are fundamental components of countless proteins and peptides with well-documented roles in biological processes, the specific sequence "this compound" has not been the subject of dedicated scientific inquiry that has been made public.

It is possible that research on this compound is in very early stages and has not yet been published, is part of proprietary research and development not in the public domain, or that the specific sequence has not been identified as a molecule of significant biological interest to warrant in-depth investigation at this time.

Therefore, the detailed exploration of the research applications and prospects of this compound, as outlined in the requested article structure, cannot be fulfilled based on the current body of scientific literature. Further research would be required to elucidate any potential biological activity and subsequent applications for this specific peptide.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.